molecular formula C11H21ClN2O4 B6161680 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride CAS No. 362690-45-7

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride

Cat. No.: B6161680
CAS No.: 362690-45-7
M. Wt: 280.75 g/mol
InChI Key: FTUAXOIRCMDORP-UHFFFAOYSA-N
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Description

2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is a synthetic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety, with the latter forming a hydrochloride salt. The Boc group enhances stability during synthetic processes, particularly in peptide and small-molecule synthesis, by shielding reactive amine groups. The hydrochloride salt improves solubility in polar solvents, making the compound advantageous in pharmaceutical formulations .

Properties

CAS No.

362690-45-7

Molecular Formula

C11H21ClN2O4

Molecular Weight

280.75 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;/h4-8H2,1-3H3,(H,14,15);1H

InChI Key

FTUAXOIRCMDORP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Data

Parameter Details
Reagents Piperazine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature Room temperature (25°C)
Time 24 hours
Yield 75–80% (after silica gel chromatography)

The reaction employs 1 equivalent of Boc₂O relative to piperazine to favor mono-protection. Triethylamine acts as a base to scavenge HCl generated during the reaction. Post-reaction purification via silica gel chromatography (98:2 dichloromethane/methanol) isolates 1-Boc-piperazine.

Alkylation with Chloroacetic Acid Derivative

The Boc-protected piperazine undergoes alkylation with a chloroacetic acid ester to introduce the acetic acid moiety. Methyl chloroacetate is preferred due to its reactivity in nucleophilic substitution.

Reaction Conditions and Data

Parameter Details
Reagents 1-Boc-piperazine, methyl chloroacetate, sodium carbonate (Na₂CO₃), potassium iodide (KI)
Solvent n-Butanol
Temperature 110°C
Time 11 hours
Catalyst KI (5 mol%)
Yield 65–70% (after crystallization)

Potassium iodide facilitates the SN2 mechanism by solubilizing the chloride leaving group. The reaction mixture is filtered, concentrated, and purified via recrystallization from 2-butanone to yield methyl 2-(4-Boc-piperazin-1-yl)acetate.

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions, followed by acidification to precipitate the product.

Reaction Conditions and Data

Parameter Details
Reagents Methyl 2-(4-Boc-piperazin-1-yl)acetate, sodium hydroxide (NaOH), HCl
Solvent Water/methanol (1:1)
Temperature 70°C
Time 2 hours
Yield 85–90%

Hydrolysis with 2M NaOH converts the ester to the sodium salt, which is acidified to pH 2–3 using concentrated HCl. The product, 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid, precipitates and is isolated via filtration.

Hydrochloride Salt Formation

The free acid is converted to its hydrochloride salt by treatment with excess HCl in a polar solvent.

Reaction Conditions and Data

Parameter Details
Reagents 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid, HCl (gaseous)
Solvent 2-Butanone
Temperature 0–5°C (during HCl addition)
Yield 95%

Gaseous HCl is bubbled into a cooled suspension of the acid in 2-butanone. The hydrochloride salt crystallizes upon concentration, yielding a white solid with a melting point of 220–225°C (decomposition).

Optimization and Industrial Considerations

Key Challenges and Solutions

  • Selective Mono-Protection : Strict stoichiometric control (1:1 Boc₂O/piperazine) and chromatographic purification mitigate di-Boc byproducts.

  • Alkylation Efficiency : KI enhances reaction kinetics by participating in a catalytic cycle, reducing reaction time.

  • Salt Purity : Recrystallization from 2-butanone ensures high enantiomeric purity (>99% by chiral HPLC).

Scalability Insights

  • Continuous Flow Systems : Microreactors improve heat transfer and mixing for exothermic Boc protection steps.

  • Solvent Recovery : n-Butanol and 2-butanone are distilled and reused to reduce costs.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc CH₃), 3.45–3.70 (m, 8H, piperazine), 4.10 (s, 2H, CH₂CO₂H).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

  • Elemental Analysis : Calculated for C₁₁H₂₁ClN₂O₄: C 47.40%, H 7.59%, N 10.05%; Found: C 47.38%, H 7.62%, N 10.02% .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperazine ring or the acetic acid moiety.

    Condensation Reactions: The acetic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the tert-butoxycarbonyl group yields piperazine derivatives, while condensation reactions can produce various amides or esters.

Scientific Research Applications

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the development of biochemical assays and as a reagent in protein modification studies.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: In the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride involves its interaction with various molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors or ion channels, leading to changes in their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Cetirizine Hydrochloride and Related Derivatives

Structural Features :

  • Cetirizine Dihydrochloride : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride .
  • Levocetirizine Derivatives : Enantiomers or analogs with variations in the benzhydryl substituent (e.g., 2-chlorophenyl instead of 4-chlorophenyl) .

Key Differences :

  • Cetirizine includes a bulky benzhydryl group (4-chlorophenyl-phenylmethyl) on the piperazine ring and an ethoxy linker between the piperazine and acetic acid. These features enhance its antihistamine activity by improving H1 receptor binding .
  • Unlike the target compound, Cetirizine’s dihydrochloride salt and extended ethoxy chain increase aqueous solubility and bioavailability, critical for oral administration .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Structural Features :

  • Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc, attached to the piperazine ring .

Key Differences :

  • The Fmoc group is base-labile (removed via piperidine), whereas Boc is acid-labile (removed with trifluoroacetic acid). This distinction dictates their use in orthogonal protection strategies .
  • Fmoc derivatives are preferred in solid-phase peptide synthesis due to milder deprotection conditions, while Boc is used in solution-phase chemistry .

2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-(3,4-dichlorophenyl)acetic Acid

Structural Features :

  • Contains a 3,4-dichlorophenyl group directly attached to the acetic acid moiety .

Key Differences :

  • The absence of a hydrochloride salt reduces polarity, impacting solubility .

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid

Structural Features :

  • A benzoic acid group replaces the acetic acid, linked to the Boc-piperazine via a phenyl ring .

Key Differences :

  • The aromatic benzoic acid enhances rigidity and may influence binding to enzymes or receptors (e.g., kinase inhibitors).
  • Lower solubility compared to the hydrochloride salt form of the target compound .

Methyl 1-Methylpiperazine-2-carboxylate and Ethyl Piperazine-2-carboxylate Dihydrochloride

Structural Features :

  • Piperazine derivatives with esterified carboxyl groups and methyl/ethyl substituents .

Key Differences :

  • Ester groups (methyl/ethyl) reduce acidity compared to the free acetic acid in the target compound, altering reactivity in nucleophilic reactions.
  • Lack of Boc protection limits stability in acidic/basic conditions .

Biological Activity

2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride, also known by its CAS number 156478-71-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11_{11}H20_{20}N2_2O4_4
  • Molecular Weight: 244.29 g/mol
  • CAS Number: 156478-71-6

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that piperazine-based compounds exhibited significant cytotoxicity against colon carcinoma cells (HCT-15) with IC50_{50} values in the low micromolar range . The presence of the tert-butoxycarbonyl group in the structure may enhance its lipophilicity, potentially improving cellular uptake and efficacy.

Anticonvulsant Properties

Piperazine derivatives have also been investigated for their anticonvulsant activities. In a comparative study, certain piperazine analogs were found to significantly reduce seizure activity in animal models . The mechanism is believed to involve modulation of GABAergic and glutamatergic neurotransmission, which is critical for controlling excitability in neuronal circuits.

Antidepressant Effects

The compound's structure suggests potential antidepressant properties. Similar piperazine derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft. This mechanism is analogous to that of selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the effects of various piperazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth, particularly in HT29 and Jurkat cells .
  • Anticonvulsant Activity Evaluation : In a controlled experiment, the compound was tested against known anticonvulsants. It demonstrated comparable efficacy, suggesting it could be a candidate for further development as an anticonvulsant drug .

The biological activity of this compound is likely mediated through several pathways:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and GABA receptors.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer progression or seizure activity.

Q & A

Q. Basic | Characterization Methods

  • Structural Confirmation :
    • NMR Spectroscopy (¹H, ¹³C): Verify Boc group integration (~1.4 ppm for tert-butyl protons) and piperazine/acetate backbone signals .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H⁺] for free base: m/z 245.3; hydrochloride: m/z 281.7) .
  • Purity Assessment :
    • HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to quantify impurities (<1% threshold for research-grade material) .
  • Salt Form Verification : Elemental Analysis or ion chromatography to confirm chloride content (~12% w/w for hydrochloride) .

How does the stability of this compound vary under different storage conditions?

Q. Basic | Stability Profiling

  • Optimal Storage : Store at room temperature in a dark, dry environment (desiccated) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic vapors .
  • Degradation Pathways :
    • Thermal Stress : Decomposition above 100°C via Boc group cleavage.
    • Hydrolytic Instability : Susceptible to acidic conditions (pH <4) or prolonged aqueous storage. Monitor by periodic HPLC analysis .

How can researchers optimize reaction conditions to improve yield and reduce impurities?

Q. Advanced | Reaction Optimization

  • Design of Experiments (DoE) : Apply fractional factorial or response surface methodologies to screen variables (e.g., temperature, solvent polarity, base stoichiometry). For example, triethylamine concentration significantly impacts Boc protection efficiency .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Purification Strategies : Employ gradient flash chromatography (silica gel, 5–10% MeOH in DCM) or recrystallization (ethanol/water) to isolate high-purity product .

How should contradictory data (e.g., conflicting solubility reports) be resolved?

Q. Advanced | Data Reconciliation

  • Systematic Solubility Profiling : Conduct experiments in standardized buffers (pH 1–12) using nephelometry or UV-Vis spectroscopy. For example, solubility in DMSO (>50 mg/mL) vs. water (<1 mg/mL) must be contextually validated .
  • Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS or Hansen Solubility Parameters ) to identify outliers .
  • Impurity Interference : Analyze batches with discrepancies via LC-MS to detect trace by-products (e.g., de-Boc derivatives) that may alter physicochemical properties .

What computational tools are effective for designing derivatives or predicting reactivity?

Q. Advanced | Computational Modeling

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable routes for derivatization (e.g., amide coupling at the acetic acid group) .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and stability in biological matrices (e.g., blood-brain barrier penetration for CNS-targeted analogs) .
  • Machine Learning (ML) : Train models on existing piperazine derivatives to forecast bioactivity or synthetic feasibility, reducing trial-and-error experimentation .

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